1-Bromo-2,6-dimethoxy-5-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,6-dimethoxy-5-nitronaphthalene is an organic compound with the molecular formula C12H10BrNO4 It is a derivative of naphthalene, characterized by the presence of bromine, methoxy, and nitro functional groups
Vorbereitungsmethoden
The synthesis of 1-Bromo-2,6-dimethoxy-5-nitronaphthalene typically involves multi-step organic reactions. One common method includes the bromination of 2,6-dimethoxynaphthalene followed by nitration. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and concentrated nitric acid for nitration. Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Bromo-2,6-dimethoxy-5-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,6-dimethoxy-5-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,6-dimethoxy-5-nitronaphthalene involves its interaction with various molecular targets. The bromine and nitro groups are reactive sites that can participate in electrophilic and nucleophilic reactions. The methoxy groups can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,6-dimethoxy-5-nitronaphthalene can be compared with other similar compounds such as:
1-Bromo-5-nitronaphthalene: Lacks the methoxy groups, resulting in different reactivity and applications.
2,6-Dimethoxy-1-nitronaphthalene: Lacks the bromine atom, affecting its substitution reactions.
1-Bromo-2,6-dimethoxynaphthalene: Lacks the nitro group, influencing its reduction and oxidation reactions.
The presence of all three functional groups in this compound makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
25314-99-2 |
---|---|
Molekularformel |
C12H10BrNO4 |
Molekulargewicht |
312.12 g/mol |
IUPAC-Name |
1-bromo-2,6-dimethoxy-5-nitronaphthalene |
InChI |
InChI=1S/C12H10BrNO4/c1-17-9-5-4-8-7(11(9)13)3-6-10(18-2)12(8)14(15)16/h3-6H,1-2H3 |
InChI-Schlüssel |
IJYZMNVYZUFQFI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=C(C=C2)OC)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.